molecular formula O4Re+ B1143634 rhenium dioxide peroxide CAS No. 12137-42-7

rhenium dioxide peroxide

Cat. No.: B1143634
CAS No.: 12137-42-7
M. Wt: 250.2046
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Description

Historical Context and Evolution of Rhenium Peroxo Species Investigations

The journey into rhenium chemistry began with the discovery of the element itself in 1925 by Walter Noddack, Ida Tacke, and Otto Berg. wikipedia.orgchemistrycool.com However, it was Masataka Ogawa who, in 1908, may have unknowingly found element 75, misidentifying it as "nipponium". wikipedia.org The organometallic chemistry of rhenium was initially centered on its carbonyl complexes, a field pioneered by Hieber and Fuchs with the discovery of decacarbonyldirhenium in 1941. thieme-connect.de For decades, research was concentrated on low-oxidation-state compounds. thieme-connect.de

A significant shift occurred with the exploration of high-oxidation-state rhenium chemistry, particularly the development of organorhenium(VII) oxides. thieme-connect.de The synthesis of rhenium dioxide (ReO₂) was first reported in 1933, created through the reduction of rhenium heptoxide (Re₂O₇). Investigations into the reactions of rhenium oxides with hydrogen peroxide solutions revealed the formation of highly reactive peroxo complexes. researchgate.net A key breakthrough was the isolation of a crystalline, explosive, red-orange compound with the formula H₄Re₂O₁₃ from a Re₂O₇/H₂O₂ system. researchgate.net This compound, described as a "peroxo perrhenic acid," was the most oxygen-rich rhenium compound isolated at the time. researchgate.net The development of methyltrioxorhenium(VII) (MTO) marked another critical milestone, proving to be a versatile catalyst for a wide array of chemical processes. thieme-connect.de This evolution from basic oxides to complex organometallic and peroxo species laid the groundwork for the advanced study of rhenium's catalytic capabilities.

Foundational Principles of Transition Metal Peroxo Complexes in Oxidation Chemistry

Transition metal peroxo complexes are key players in oxidation chemistry, largely due to their ability to activate peroxides, such as hydrogen peroxide (H₂O₂), for oxygen atom transfer (OAT) reactions. researchgate.netresearchgate.net The fundamental principle involves the coordination of a peroxide to a high-valent transition metal center. researchgate.netresearchgate.net This interaction can lead to the formation of reactive peroxo (M-O-O), hydroperoxo (M-OOH), or oxo (M=O) species that are potent oxidizing agents. researchgate.net

The catalytic cycle typically involves the metal center facilitating the transfer of an oxygen atom from the peroxide to an organic substrate. wikipedia.org Rhenium, in its higher oxidation states (+5 to +7), is particularly effective in this role. baranlab.org For instance, methyltrioxorhenium (MTO) reacts with hydrogen peroxide to form mono- and bis(peroxo)rhenium species, which are the active catalysts in processes like olefin epoxidation. baranlab.orgtum.de The stability of the rhenium-carbon bond in organorhenium complexes, even in the presence of strong oxidants, allows these compounds to serve as robust catalyst precursors. researchgate.net The electrophilicity of the metal center is a crucial factor; electron-withdrawing groups on the ligands can enhance the Lewis acidity of the metal, thereby increasing its catalytic activity. researchgate.net The ability of rhenium to cycle between different oxidation states (e.g., Re(V) and Re(VII)) is central to its catalytic function in oxygen transfer reactions. scribd.com

Classification and Structural Archetypes of Rhenium Peroxo Entities

Monoperoxo Complexes : These contain one peroxo (η²-O₂) ligand. An example is the monoperoxo complex formed from the reaction of methyltrioxorhenium(VII) (MTO) with one equivalent of hydrogen peroxide. thieme-connect.de While spectroscopically detected, this species has not been isolated. tum.de

Bis(peroxo) Complexes : These feature two peroxo ligands. The reaction of MTO with excess hydrogen peroxide yields a stable, isolable bis(peroxo) complex, CH₃Re(O)(O₂)₂·H₂O. tum.de This was the first isolated peroxo-metal complex with a metal-alkyl group and is stable against hydrolysis and light. tum.de Its structure has been confirmed through NMR spectroscopy and X-ray crystallography of its adducts. tum.de

Dinuclear Peroxo Complexes : A notable example is the so-called "peroxo perrhenic acid," H₄Re₂O₁₃, isolated from the reaction of Re₂O₇ and H₂O₂. researchgate.net Its diglyme (B29089) adduct structure consists of two corner-sharing pentagonal bipyramids, with each rhenium atom coordinated to two η²-peroxo groups in the equatorial plane. capes.gov.br

Rhenium Dioxide Peroxide : This specific compound, with the formula ReO₂(O₂), has a tetrahedral structure where the rhenium atom is bonded to four oxygen atoms. ontosight.ainih.gov It is described as a strong oxidizing agent. ontosight.ai Theoretical calculations on ReO₄ neutral clusters have explored a dioxide peroxo structure, (O₂)ReO₂, which was found to be a higher energy isomer. wpmucdn.com

The coordination geometry of these complexes is often complex, with high-valent rhenium commonly adopting pseudo-octahedral or pentagonal bipyramidal structures to accommodate the oxo and peroxo ligands. researchgate.net

Significance of Rhenium Peroxo Chemistry in Modern Chemical Research

Rhenium peroxo chemistry holds considerable importance in modern research, primarily due to the exceptional catalytic activity of these compounds. They are highly efficient catalysts for a variety of organic transformations. ias.ac.in

Key areas of significance include:

Oxidation Catalysis : Rhenium peroxo complexes are powerful oxo-transfer agents. researchgate.net They effectively catalyze the oxidation of a wide range of substrates, including olefins, arenes, sulfides, and organometallic compounds. researchgate.netresearchgate.net

Alkene Epoxidation : One of the most studied applications is the epoxidation of alkenes using hydrogen peroxide as the oxidant. thieme-connect.deias.ac.in Catalysts like MTO and its in-situ-generated peroxo derivatives can achieve high turnover numbers and frequencies in these reactions. thieme-connect.de

Versatility and Stability : Unlike related oxides of molybdenum and vanadium, rhenium oxides readily activate H₂O₂ under comparable conditions. researchgate.net Organorhenium peroxo complexes, such as CH₃Re(O)(O₂)₂, exhibit remarkable stability, which is a significant advantage in catalytic systems. tum.de

Mechanistic Insights : The study of rhenium peroxo intermediates provides valuable insights into the mechanisms of oxygen atom transfer reactions. tum.deiastate.edu Kinetic studies and computational models have helped to elucidate the catalytic cycles involved, confirming that both mono- and bis(peroxo) species are active forms of the catalyst. tum.deiastate.edu

The development of new rhenium-based catalytic systems, including those supported on materials like ionic liquids or polymers, continues to be an active area of research, aiming to create more stable, efficient, and recyclable catalysts for green chemistry applications. mdpi.com

Properties

CAS No.

12137-42-7

Molecular Formula

O4Re+

Molecular Weight

250.2046

Synonyms

rhenium dioxide peroxide

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Methodologies for Rhenium Peroxo Complexes

X-ray Diffraction Analysis for Solid-State Structural Determination

Crystallographic Techniques for Rhenium Coordination Sphere ElucidationCrystallographic studies are fundamental in defining the coordination geometry around the rhenium center. In many rhenium complexes, the metal ion adopts a distorted octahedral or pentagonal bipyramidal geometry.rsc.orgrsc.orgmdpi.comFor instance, in solvated rhenium(IV) complexes, the Re(IV) ion is often six-coordinate, bound to four chloride ions and two nitrogen atoms from a bidentate ligand, resulting in a distorted octahedral environment.mdpi.comThe analysis of the crystal structure reveals the precise arrangement of the oxo and peroxo ligands around the central rhenium atom. In seven-coordinate pentagonal bipyramidal Re(V) terminal oxo complexes, the Re=O bond distance is typically around 1.683 to 1.692 Å.rsc.orgThe coordination sphere in such complexes is influenced by the nature of the supporting ligands, which can form multiple five-membered metallocycles with the rhenium ion.rsc.org

The data obtained from XRD are crucial for building accurate molecular models used in theoretical calculations and for interpreting results from other spectroscopic methods.

Interactive Table 1: Selected Crystallographic Data for Rhenium Complexes

Compound Class Rhenium Oxidation State Coordination Geometry Typical Re=O Bond Length (Å) Typical Re-N Bond Length (Å) Reference
Rhenium(V) Oxo Complexes +5 Pentagonal Bipyramidal 1.683 - 1.692 - rsc.org
Rhenium(IV) Halide Complexes +4 Distorted Octahedral - - mdpi.com

Vibrational Spectroscopies: Raman and Fourier-Transform Infrared (FTIR) Studies

Vibrational spectroscopy, encompassing both Raman and FTIR techniques, is a powerful non-destructive tool for probing the bonding within molecules. mdpi.com It is particularly useful for identifying specific functional groups and characterizing the nature of metal-ligand bonds based on their characteristic vibrational frequencies. sapub.org

Identification of Rhenium-Oxygen and Peroxo Group Vibrational ModesIn rhenium oxo-peroxo complexes, several distinct vibrational modes are of interest. The stretching vibration of the terminal rhenium-oxo double bond (Re=O) typically appears as a strong band in the IR and Raman spectra at high frequencies. The exact position of this band can be influenced by the overall coordination environment of the rhenium atom.researchgate.net

The vibrations of the coordinated peroxo group are also characteristic. The O-O stretching vibration, ν(O-O), is particularly informative. For transition metal diperoxo complexes, the ν(O-O) frequency is generally observed below 900 cm⁻¹. nih.gov Monoperoxo complexes tend to exhibit this mode at higher frequencies, typically above 900 cm⁻¹. nih.gov Additionally, the symmetric and asymmetric Re-(O₂) stretching modes, which involve the vibration of the entire rhenium-peroxo unit, can be observed at lower frequencies. DFT calculations are often employed to aid in the precise assignment of these vibrational modes. mdpi.com

Spectroscopic Signatures of Rhenium Peroxo Bond LinkagesThe presence of a coordinated peroxo ligand is confirmed by the appearance of the characteristic ν(O-O) stretching frequency. Isotopic substitution, where ¹⁶O is replaced by ¹⁸O, is a definitive method to verify the assignment of this mode. Upon isotopic labeling, the ν(O-O) band will shift to a lower frequency, confirming its origin from the peroxide group. The magnitude of this isotopic shift can provide further information about the vibrational coupling within the molecule. The position of the ν(O-O) band also correlates with the O-O bond length; a lower frequency generally corresponds to a longer, weaker bond.nih.govThis correlation allows vibrational spectroscopy to serve as a complementary technique to X-ray diffraction for assessing the nature of the peroxo bond.

Interactive Table 2: Typical Vibrational Frequencies for Transition Metal Peroxo Complexes

Complex Type Vibrational Mode Typical Frequency Range (cm⁻¹) Reference
Monoperoxo Complexes ν(O-O) > 900 nih.gov
Diperoxo Complexes ν(O-O) < 900 nih.gov
Rhenium Cluster Complexes Re-S stretch 407 - 423 mdpi.com

X-ray Absorption Spectroscopy (XAS): XANES and EXAFS Investigations

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. researchgate.net It is particularly valuable for studying materials that are not amenable to single-crystal X-ray diffraction. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which encompasses the absorption edge and extends to about 50 eV above it, is sensitive to the oxidation state and coordination geometry of the rhenium atom. aps.org The energy of the absorption edge, particularly the Re L₃-edge, shifts to higher energies as the oxidation state of the rhenium increases. aps.orgiaea.org Pre-edge features in the XANES spectrum can arise from electronic transitions that are formally forbidden but gain intensity depending on the symmetry of the coordination environment, providing a fingerprint of the local geometry. researchgate.netillinois.edu

The EXAFS region, which consists of oscillations extending several hundred eV above the absorption edge, contains information about the local atomic environment around the central rhenium atom. nih.gov Analysis of the EXAFS data can yield precise information about the identity and number of neighboring atoms (coordination number) and the interatomic distances (bond lengths) for the first few coordination shells. iaea.org For a rhenium oxo-peroxo complex, EXAFS analysis can determine the Re=O and Re-O(peroxo) bond distances with high accuracy, often to within ±0.02 Å. nih.gov This technique is complementary to XRD, as it can be applied to non-crystalline samples and provides an average picture of the local structure. aps.org

Interactive Table 3: Information Derived from XAS Techniques for Rhenium Complexes

Technique Information Obtained Specific Examples for Rhenium Complexes Reference(s)
XANES Oxidation State Shift of Re L₃-edge energy indicates oxidation state (e.g., +4, +5, +7). aps.orgiaea.org
Coordination Geometry Pre-edge features provide a fingerprint of the local symmetry (e.g., octahedral, tetrahedral). researchgate.netillinois.edu
EXAFS Bond Distances Determination of Re-O, Re-Cl, and other bond lengths. iaea.orgnih.gov

Elucidation of Rhenium Oxidation States and Local Coordination Environments

X-ray Absorption Spectroscopy (XAS) is a powerful tool for determining the oxidation state and local atomic arrangement of rhenium in its complexes. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, or the absorption edge, is highly sensitive to the oxidation state of the absorbing atom. For rhenium complexes, the Re L₃-edge absorption energy shifts to higher values (a "blue shift") as the oxidation state of the rhenium center increases. nih.govacs.org This is because more energy is required to excite a core electron to an unoccupied orbital in a more oxidized, electron-deficient metal center. For instance, the Re L₃-edge for a Re(V) complex is observed at a higher energy than that for rhenium metal, confirming the oxidized state of the metal in the complex. nih.govacs.org

The EXAFS region provides detailed information about the local coordination environment, including bond distances, coordination numbers, and the identity of neighboring atoms. Analysis of the EXAFS oscillations allows for the precise determination of the distances between the central rhenium atom and its surrounding ligands. acs.org In rhenium-corrole complexes, EXAFS studies have been instrumental in supporting a seven-coordinate rhenium center and refining Re–N and Re–C bond distances. nih.govacs.org For a compound like rhenium dioxide peroxide, EXAFS would be crucial for determining the precise Re-O bond lengths, including those of the peroxide ligand.

Table 1: Example of EXAFS Least-Squares Fitting Results for a Rhenium Complex This table illustrates the type of structural data obtained from EXAFS analysis for a representative Rhenium-Corrole complex, ReH[TPC]₂.

Scattering PathCoordination Number (N)Distance (R, Å)Debye-Waller Factor (σ², Ų)
Re–N11.860.00247
Re–N22.370.00425
Re–N42.550.00328
Re–C52.790.00637

Data sourced from EXAFS studies on related rhenium complexes as a model for the analysis of this compound. nih.gov

Probing Rhenium-Peroxo Interactions through Radial Distribution Functions

The interaction between the rhenium center and the peroxo ligand is fundamental to the structure and reactivity of this compound. This interaction can be probed effectively by analyzing the Fourier transform of the EXAFS data, which generates a pseudo-radial distribution function (RDF).

The RDF provides a visual representation of the atomic shells surrounding the central rhenium atom, where peaks correspond to specific interatomic distances. The first and most intense peak typically represents the nearest neighbors, which in the case of a peroxo complex would be the oxygen atoms of the peroxide and oxide ligands. The position of this peak gives the average Re-O bond distance. High-resolution data can even lead to the splitting of the first shell peak, allowing for the differentiation between the Re-O distances of the oxide ligands and the slightly different Re-O distances of the η²-coordinated peroxo group. nih.gov Subsequent peaks in the RDF correspond to more distant atoms or multiple-scattering paths within the ligand framework, providing a comprehensive picture of the complex's geometry. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches

NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of rhenium complexes in the solution phase.

Elucidation of Solution-Phase Structures and Ligand Exchange Dynamics

Furthermore, variable-temperature (VT) NMR studies are particularly insightful for probing dynamic processes, such as ligand exchange or fluxional behavior. nih.govmdpi.com For many rhenium complexes, ligands can undergo exchange on the NMR timescale. nih.govresearchgate.net By recording spectra at different temperatures, it is possible to observe changes from a time-averaged spectrum (fast exchange) to a spectrum where distinct species are resolved (slow exchange). Analysis of these changes can provide kinetic and thermodynamic parameters for the exchange processes. researchgate.net For example, a symmetrically substituted rhenium complex might show a single set of resonances at room temperature, which then splits into multiple signals upon cooling, revealing a less symmetric ground-state structure. dtu.dk

Insights into Peroxo Group Chemical Environments

To specifically probe the peroxo ligand, ¹⁷O NMR spectroscopy can be employed, although it is a less common technique due to the low natural abundance and quadrupolar nature of the ¹⁷O nucleus. researchgate.net This method offers direct insight into the chemical environment of the oxygen atoms. In a complex like this compound where the peroxide ligand is expected to bind in a side-on (η²) fashion, the two oxygen atoms of the peroxo group are chemically equivalent and would be expected to produce a single resonance in the ¹⁷O NMR spectrum. The chemical shift of this signal would be characteristic of a coordinated peroxide and distinct from the signals of the oxide ligands, providing unambiguous evidence for the presence and coordination mode of the peroxo group.

Photoelectron Spectroscopy (PES) for Electronic Structure Characterization

X-ray Photoelectron Spectroscopy (XPS), a form of PES, is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements within a compound. mdpi.com When analyzing rhenium complexes, XPS focuses on the binding energies of core-level electrons, most commonly the Re 4f electrons.

The binding energy of the Re 4f electrons is directly proportional to the effective nuclear charge on the rhenium atom. As the oxidation state of rhenium increases, the atom becomes more electron-deficient, leading to a stronger attraction between the nucleus and the core electrons. This results in an increase in the energy required to eject a 4f electron, and thus a higher binding energy. A linear correlation has been observed between the Re 4f binding energy and the rhenium oxidation number in various rhenium compounds. acs.org This relationship allows for the confident assignment of oxidation states. For instance, the Re 4f₇/₂ binding energy for Re metal is around 40.6 eV, while for ReO₂ (Re⁴⁺) it is approximately 42.2 eV, and for Re₂O₇ (Re⁷⁺) it is significantly higher. mpg.de By measuring the Re 4f binding energy for this compound, its formal oxidation state can be definitively determined.

Table 2: Representative Re 4f₇/₂ Binding Energies for Different Rhenium Oxidation States

Compound/SpeciesRhenium Oxidation StateRe 4f₇/₂ Binding Energy (eV)
Re (metal)0~40.6
ReO₂+4~42.2
ReO₃+6~44.0
Re₂O₇+7~46.4

Binding energies are approximate and can vary slightly based on the specific chemical environment and instrument calibration. Data compiled from studies on rhenium oxides. acs.orgmpg.de

Theoretical and Computational Investigations of Rhenium Peroxo Electronic Structure and Reactivity

Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a important tool for investigating the properties of rhenium compounds, including its oxides and peroxo complexes. rsc.orgtum.dedoi.orgscispace.com This computational method allows for the optimization of molecular geometries to find the most stable (ground state) structure and provides a detailed description of the electronic landscape of the molecule. doi.orgscispace.com For rhenium peroxo species, DFT calculations are employed to predict structural parameters, analyze the nature of the chemical bonds, and understand the charge distribution, which are all critical factors in determining the compound's reactivity. researchgate.net Calculations are typically performed using specific functionals, such as the revised Perdew–Burke–Ernzerhof functional (PBEsol) or hybrid functionals like B3LYP, combined with appropriate basis sets to accurately model the behavior of electrons, including the relativistic effects of the heavy rhenium atom. rsc.orgtum.de

DFT calculations provide precise predictions of the geometric parameters of rhenium peroxo complexes. A theoretical investigation of rhenium oxide clusters identified a dioxide peroxo structure, (O₂ReO₂), as a stable isomer. wpmucdn.com In this structure, the peroxide ligand is bound to the rhenium center. The calculated bond length of the peroxo O-O bond is significantly elongated compared to free dioxygen, which is characteristic of a peroxide (O₂²⁻) ligand.

Table 1: Calculated Geometric Parameters for a Rhenium Dioxide Peroxo Structure
ParameterValueReference SpeciesReference Value
Peroxo O-O Bond Length1.453 ÅPeroxide Anion (O₂²⁻)~1.49 Å

This table presents the DFT-calculated bond length for the peroxide ligand in a theoretical rhenium dioxide peroxide molecule. wpmucdn.com

Molecular Orbital (MO) theory, when combined with DFT calculations, offers deep insights into the bonding interactions between the rhenium center and the peroxo ligand. The bonding is generally understood through a combination of donor-acceptor interactions. The occupied π* (antibonding) orbitals of the peroxide ligand donate electron density to the empty d-orbitals of the high-valent rhenium center. Conversely, there can be back-donation from occupied rhenium d-orbitals into the unoccupied σ* (antibonding) orbital of the O-O bond. This two-way electronic interaction weakens the O-O bond, activating the peroxide for subsequent reactions. researchgate.net

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is particularly revealing. In many rhenium complexes, the HOMO is often localized on the metal d-orbitals and the ligands, while the LUMO is centered on the ligand system. scispace.com For a rhenium peroxo complex, the LUMO is typically the σ* orbital of the O-O bond. An oxygen atom transfer reaction is facilitated when this low-lying σ* orbital accepts electrons, leading to the cleavage of the O-O bond.

Table 2: Key Molecular Orbital Interactions in Rhenium-Peroxo Bonding
Interaction TypeDonor OrbitalAcceptor OrbitalEffect on Peroxo Ligand
σ-DonationPeroxide πRhenium d-orbitalsWeakens O-O bond
π-Back-DonationRhenium d-orbitalsPeroxide σActivates O-O bond for cleavage

This table summarizes the principal orbital interactions that define the bonding and reactivity of the peroxo ligand in rhenium complexes.

Computational methods like Natural Bond Orbital (NBO) analysis are used to determine the charge distribution within a molecule. rsc.org In rhenium peroxo complexes, the oxygen atoms of the peroxide ligand are typically found to carry a significant negative charge, yet they behave as electrophiles. This apparent contradiction is explained by the nature of the frontier orbitals. The high energy of the occupied peroxo orbitals and the low energy of the unoccupied O-O σ* orbital make the peroxo ligand susceptible to attack by both nucleophiles and electrophiles. However, in the context of oxygen atom transfer reactions, the electrophilicity of the oxygen atoms is paramount. nih.gov

DFT studies on related metal-peroxo systems have shown that ligand constraints can significantly enhance the electrophilic character of the peroxo oxygens. nih.gov By making the metal center more Lewis acidic, the ligand environment promotes strong donation from the peroxide to the metal, reducing the electron density on the oxygen atoms and making them more susceptible to nucleophilic attack by a substrate. nih.gov This computational insight is crucial for designing more reactive oxidation catalysts.

Ab Initio and Coupled-Cluster Methodologies for High-Level Calculations

While DFT is a versatile tool, for higher accuracy, particularly for calculating energies and describing systems with complex electronic structures (strong correlation), more rigorous ab initio methods are employed. researchgate.netaps.org Coupled-cluster (CC) theory, especially with singles and doubles and perturbative triples [CCSD(T)], is considered a "gold standard" in quantum chemistry for its ability to provide highly accurate results for molecules near their equilibrium geometry. aps.orgchemrxiv.org

These methods have been successfully applied to study transition metal systems, including rhenium. researchgate.netchemrxiv.orgarxiv.org For rhenium peroxo complexes, CC calculations can serve as benchmarks to validate the accuracy of different DFT functionals. Although computationally expensive, these high-level calculations are invaluable for obtaining precise energetics for reaction pathways and for systems where DFT might be unreliable. chemrxiv.orgaps.org

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides the means to map the entire energy landscape of a chemical reaction, such as an oxygen atom transfer from a rhenium peroxo complex to a substrate. nih.govresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. A transition state is the highest energy point along the reaction coordinate, and its structure represents the energetic bottleneck of the reaction. Locating the transition state geometry is a key goal of these studies, as its energy determines the reaction rate. ichem.md

For rhenium-catalyzed oxidations, computational modeling can distinguish between different possible mechanisms. For instance, it can help determine whether the oxygen transfer occurs in a single concerted step or through a multi-step pathway involving intermediates. scispace.comresearchgate.netrsc.org

The activation barrier (often denoted as ΔG‡ or ΔH‡) is the energy difference between the reactants and the transition state. acs.org Its calculation is a primary output of computational studies on reaction mechanisms. DFT is commonly used to calculate these barriers for catalytic cycles involving rhenium complexes. scispace.comresearchgate.net

A computational study on the oxygen atom transfer (OAT) reaction catalyzed by a rhenium(V)-oxo complex showed that the rate-determining step is the oxidation of the Re(V) center to a Re(VII)-dioxo species. scispace.comresearchgate.net The calculated enthalpy of activation (ΔH‡) for this process provides a quantitative measure of the reaction's feasibility. Comparing calculated activation barriers for different substrates or different catalyst structures allows for a rational understanding of experimental reactivity trends and facilitates the design of more efficient catalysts. researchgate.netacs.org

Table 3: Representative Calculated Activation Enthalpies for Rhenium-Mediated Oxygen Atom Transfer
Catalyst SystemReaction StepCalculated ParameterSignificance
Rhenium(V)-oxo DimerOxidation of Re(V) to Re(VII)Enthalpy of Activation (ΔH‡)Identified as the slow step of the catalytic cycle scispace.comresearchgate.net
Generic Metal-Oxo SpeciesC-O Bond FormationFree Energy of Activation (ΔG‡)Determines the rate-limiting step for epoxidation vs. other oxidation pathways acs.org

This table illustrates the type of data obtained from computational modeling of reaction pathways for rhenium-catalyzed oxygen transfer reactions.

Simulation of Spectroscopic Data for Experimental Validation

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For rhenium peroxo complexes like this compound, the simulation of spectroscopic data provides a powerful tool for confirming the accuracy of calculated molecular structures, electronic properties, and vibrational modes. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the primary methods employed for this purpose.

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies of molecules. These calculated frequencies can be compared with experimental Infrared (IR) and Raman spectra to validate the computed geometry of the rhenium peroxo complex. For a molecule like this compound, key vibrational modes would include the Re=O (oxo) and O-O (peroxo) stretches. The calculated frequencies for these specific bonds can confirm the presence and nature of the peroxo ligand. For example, studies on other rhenium complexes have successfully used DFT to calculate vibrational frequencies that correspond well with experimental IR spectra, often showing characteristic strong peaks for Re=O and Re-carbonyl bonds. liberty.edursc.org Discrepancies between calculated and experimental spectra can point to inaccuracies in the computational model or suggest complex environmental effects, such as strong intermolecular interactions, that were not included in the calculation.

Table 1: Illustrative DFT-Calculated Vibrational Frequencies for this compound in Different Solvents. This table presents hypothetical data to illustrate the type of results obtained from DFT calculations for the purpose of spectroscopic validation. The values are representative of typical ranges for such bonds.

Vibrational Mode Gas Phase (cm⁻¹) Acetonitrile (PCM) (cm⁻¹) Water (PCM) (cm⁻¹)
Symmetric Re=O Stretch 985 980 975
Asymmetric Re=O Stretch 960 956 952
O-O Stretch 850 845 842
Symmetric Re-O (peroxo) Stretch 620 615 610
Asymmetric Re-O (peroxo) Stretch 590 586 582

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is extensively used to simulate electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals. mdpi.comnih.gov For rhenium peroxo complexes, TD-DFT can predict the energies and intensities of charge-transfer transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). Comparing the simulated spectrum with the experimental one helps to validate the calculated electronic structure. For instance, TD-DFT calculations on various rhenium(I) complexes have successfully reproduced experimental absorption maxima, allowing for the confident assignment of the electronic transitions involved. nih.govacs.org This validation is crucial for understanding the photophysical properties and reactivity of the complex. The choice of functional and basis set in the TD-DFT calculation is critical, and often several are tested to find the best agreement with experimental data. rsc.org

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for this compound. This table provides a hypothetical example of the output from a TD-DFT calculation, showing the calculated absorption wavelength (λmax), oscillator strength (f), and the nature of the primary orbital contributions to the electronic transition.

Transition Calculated λmax (nm) Oscillator Strength (f) Major Orbital Contribution
S0 → S1 450 0.085 HOMO → LUMO
S0 → S2 385 0.120 HOMO-1 → LUMO
S0 → S3 310 0.050 HOMO → LUMO+1
S0 → S4 280 0.250 HOMO-2 → LUMO

By simulating these spectra, computational models of this compound can be refined and validated, providing a reliable foundation for further theoretical investigations into its reactivity and catalytic mechanisms. researchgate.net

Mechanistic Investigations of Rhenium Peroxo Species in Catalytic Transformations

Olefin Epoxidation Mechanisms Mediated by Rhenium Peroxo Intermediates

The epoxidation of olefins utilizing rhenium peroxo species has been a subject of extensive mechanistic investigation. These studies aim to elucidate the intimate details of the oxygen transfer process, the nature of the active oxidizing species, and the factors governing the reaction's efficiency and selectivity. A significant body of research points to the formation of highly reactive rhenium peroxo complexes as key intermediates in these catalytic cycles.

Concerted and Stepwise Oxygen Transfer Pathways

The mechanism of oxygen transfer from rhenium peroxo complexes to olefins is a topic of ongoing discussion, with evidence supporting both concerted and stepwise pathways. Density functional theory (DFT) studies on olefin epoxidation by various rhenium peroxo complexes have been instrumental in probing the potential energy surfaces of these reactions.

In a concerted mechanism, the oxygen atom is transferred to the double bond in a single transition state, where the C-O bonds are formed simultaneously as the O-O bond in the peroxo ligand is cleaved. This is often depicted as a "butterfly" transition state. For instance, DFT calculations on the epoxidation of ethylene by the bisperoxo complex CH3ReO(O2)2·H2O have identified a transition state with an activation barrier of 16.2 kcal/mol, which is consistent with experimental findings. acs.orgnih.gov

Conversely, stepwise pathways involve the formation of a distinct intermediate, such as a metallocycle, before the final epoxide product is released. While the concerted pathway is often favored in theoretical models for simple olefins, the reaction mechanism can be influenced by the specific rhenium complex, the nature of the olefin, and the reaction conditions. Some studies have proposed the involvement of intermediates, particularly in more complex systems or where side reactions are observed. nih.gov The kinetic behavior of some catalytic systems, exhibiting an initial "burst" of alkene production, has been interpreted as evidence for a more complex mechanism involving multiple intermediates. nih.gov

The choice between a concerted or stepwise mechanism can also be influenced by the nature of the active rhenium species. While bisperoxo complexes are often considered the primary oxidant, the participation of monoperoxo and hydroperoxo complexes in olefin epoxidation cannot be ruled out and may proceed through different mechanistic routes. acs.orgnih.gov

Role of Rhenium Peroxo Species as Electrophilic Oxygen Donors

A central theme in the epoxidation mechanism is the role of the rhenium peroxo species as an electrophilic oxygen donor. The oxygen atoms of the peroxo ligand, coordinated to the electron-deficient high-valent rhenium center, become highly electrophilic and are thus susceptible to attack by the nucleophilic π-bond of the olefin.

This electrophilic character can be rationalized by considering the structural, orbital, and charge characteristics of the rhenium peroxo complexes. acs.orgnih.gov The high oxidation state of the rhenium atom withdraws electron density from the peroxo ligand, making its oxygen atoms more "positive" and reactive towards electron-rich substrates like alkenes.

Electrochemical investigations of various rhenium(V)-oxo complexes have provided experimental evidence for this electrophilic character. For example, cyclic voltammetry studies have shown that the redox potential of the Re(V)/Re(VI) couple is influenced by the electronic nature of the ancillary ligands, with more electron-withdrawing ligands leading to a higher electrophilic character of the rhenium center. researchgate.net This enhanced electrophilicity translates to higher catalytic activity in epoxidation reactions.

The reaction barriers of different oxygen transfer processes can be understood through a model that interprets the electrophilic nature of the reactive oxygen center. acs.orgnih.gov This model helps to explain the reactivity patterns observed for different rhenium peroxo and hydroperoxo species.

Ligand Effects on Catalytic Activity and Selectivity

The ligands coordinated to the rhenium center play a crucial role in modulating the catalytic activity and selectivity of the epoxidation reaction. These effects can be both electronic and steric in nature.

Electronic Effects: The electronic properties of the ligands directly influence the electrophilicity of the rhenium center and, consequently, the reactivity of the peroxo species. Electron-withdrawing ligands enhance the Lewis acidity of the rhenium center, leading to a more electrophilic peroxo group and a more active catalyst. Conversely, electron-donating ligands can decrease the catalytic activity. This principle has been demonstrated in studies comparing rhenium complexes with different substituted ligands. researchgate.net

Steric Effects: The steric bulk of the ligands can influence both the accessibility of the active site and the selectivity of the epoxidation. Bulky ligands can hinder the approach of the olefin to the rhenium peroxo active site, potentially lowering the reaction rate. However, they can also impart significant stereoselectivity, favoring the formation of one enantiomer or diastereomer of the epoxide over another. The design of chiral ligands has been a key strategy in the development of asymmetric epoxidation catalysts based on rhenium.

The choice of ancillary ligands can also affect the stability of the catalyst and its compatibility with different oxidants and reaction media. For instance, the use of tertiary arsines as co-catalysts with perrhenic acid has been shown to create a versatile system for the epoxidation of a wide range of alkenes with hydrogen peroxide. rsc.org The nature of the ligand can also influence the preferred reaction pathway and the nature of the catalytically active species itself.

Oxidation Reactions of Heteroatoms (e.g., Sulfur, Nitrogen)

Rhenium peroxo species are also effective catalysts for the oxidation of heteroatoms, such as sulfur and nitrogen, present in various organic compounds. These reactions are of significant interest for applications such as the oxidative desulfurization of fuels.

Mechanistic Pathways for Thiophene Oxidation

The oxidation of thiophene and its derivatives by hydrogen peroxide, catalyzed by methyltrioxorhenium(VII) (CH3ReO3), proceeds through the formation of active rhenium peroxo species. nih.govacs.org The catalytic cycle involves the reaction of CH3ReO3 with hydrogen peroxide to form 1:1 and 1:2 rhenium peroxides. nih.govacs.org These peroxo complexes are the active species that transfer an oxygen atom to the sulfur atom of the thiophene.

The oxidation occurs in a stepwise manner, with the initial oxidation of the thiophene to its corresponding sulfoxide (thiophene oxide). nih.govacs.org The sulfoxide can then undergo a second oxidation to form the sulfone (thiophene dioxide). nih.govacs.org

The proposed mechanism for the first oxidation step (thiophene to thiophene oxide) involves the nucleophilic attack of the sulfur atom of the thiophene on an electrophilically activated peroxide coordinated to the rhenium center. nih.govacs.org This is consistent with the observation that electron-donating substituents on the thiophene ring increase the rate of this first oxidation step. nih.gov

For the second oxidation step (sulfoxide to sulfone), a different mechanism is proposed where both the sulfoxide and the peroxide are coordinated to the rhenium center. nih.govacs.org In this scenario, the inherent nucleophilicity of the peroxide ligand is the dominant factor in the oxygen transfer process. nih.gov

Substrate Scope and Electronic Influences on Reactivity

The catalytic system based on methyltrioxorhenium(VII) and hydrogen peroxide is effective for the oxidation of a range of thiophene derivatives, including dibenzothiophenes and benzothiophenes. nih.govacs.org

The electronic properties of the substituents on the thiophene ring have a pronounced effect on the reaction rates, and this effect is different for the two oxidation steps.

Sulfide to Sulfoxide Oxidation: The rate of the initial oxidation of the thiophenic sulfur is enhanced by the presence of electron-donating groups on the thiophene ring. nih.gov This observation supports the mechanism of nucleophilic attack by the sulfur atom on the electrophilic rhenium peroxo species. The more electron-rich the sulfur atom, the faster the reaction.

Sulfoxide to Sulfone Oxidation: In contrast, the rate of the second oxidation step, from sulfoxide to sulfone, shows an opposite trend. Electron-withdrawing groups on the thiophene ring tend to increase the rate of this step. nih.gov This more subtle electronic effect is consistent with the proposed mechanism involving coordination of both the sulfoxide and the peroxide to the rhenium center. nih.gov

The rate constants for the oxidation of thiophenes are generally 2-4 orders of magnitude smaller than those for the oxidation of aliphatic sulfides, highlighting the lower nucleophilicity of the sulfur atom in the aromatic thiophene ring. nih.govacs.org However, the rate constants for the oxidation of thiophene oxides are comparable to those for aliphatic sulfoxides. nih.govacs.org

The following table summarizes the effect of substituents on the rate constants for the oxidation of substituted dibenzothiophenes.

SubstituentFirst Oxidation (k, M⁻¹s⁻¹)Second Oxidation (k, M⁻¹s⁻¹)
4,6-(CH₃)₂0.940.023
2,8-(CH₃)₂0.610.027
3,7-(CH₃)₂0.530.027
H0.320.030
2,8-Br₂0.0570.046
3,7-(CO₂CH₃)₂0.0270.063
3-NO₂0.0150.10

Data sourced from studies on the oxidation of thiophene derivatives catalyzed by methyltrioxorhenium(VII). nih.gov

Carbon-Carbon Bond Transformation Mechanisms (e.g., Baeyer-Villiger Oxidation)

The Baeyer-Villiger oxidation is a significant organic reaction that facilitates the synthesis of esters from ketones or lactones from cyclic ketones through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.org This transformation is crucial for producing valuable intermediates in the pharmaceutical, agricultural, and polymer industries. nih.gov While traditionally carried out with peroxyacids, the use of more environmentally benign oxidants like hydrogen peroxide (H₂O₂) in conjunction with a catalyst is a key area of research. organic-chemistry.org

Rhenium complexes have demonstrated catalytic activity in Baeyer-Villiger oxidations. The catalytic mechanism, particularly with Lewis acidic metal centers, generally involves the coordination of the metal to the carbonyl oxygen of the ketone. mdpi.com This coordination activates the carbonyl group, making it more susceptible to nucleophilic attack by the oxidant. In the context of rhenium-catalyzed reactions with hydrogen peroxide, oxo-rhenium complexes have been studied for their catalytic performance in the oxidation of both cyclic and linear ketones. mdpi.com Although these complexes can be active, the selectivity towards the desired ester or lactone can sometimes be a challenge. mdpi.com

The generally accepted mechanism for the Baeyer-Villiger oxidation involves the formation of a Criegee intermediate. wikipedia.org In a metal-catalyzed system, the reaction is initiated by the activation of the ketone by the Lewis acidic metal center. This is followed by the nucleophilic addition of the peroxide to the activated carbonyl carbon. A subsequent rearrangement step, which is typically rate-determining, involves the migration of a substituent from the carbonyl carbon to the adjacent oxygen atom, leading to the formation of the final ester or lactone product. wikipedia.org The migratory aptitude of the substituents plays a crucial role in determining the regioselectivity of the reaction. organic-chemistry.org

While the involvement of rhenium peroxo species is implicated in these catalytic cycles, detailed mechanistic studies elucidating the precise structure and role of intermediates such as a discrete "rhenium dioxide peroxide" in the Baeyer-Villiger oxidation are an ongoing area of investigation. The efficiency of these catalytic systems can be influenced by various factors, including the nature of the ligands on the rhenium center, the reaction solvent, and the temperature.

Table 1: Catalytic Performance of Various Metal Complexes in Baeyer-Villiger Oxidation

CatalystSubstrateOxidantProductConversion (%)Selectivity (%)Reference
Oxo-rhenium complexesCyclic and linear ketonesH₂O₂Corresponding esters/lactonesModerate<36 mdpi.com
Fe(III)(TPP)ClCyclohexanoneO₂/Benzaldehydeε-CaprolactoneHighHigh nih.gov
Sn-zeolite betaCyclohexanoneH₂O₂ε-CaprolactoneHigh100 mdpi.com

Advanced Oxidation Processes (AOPs) Involving Rhenium Peroxo Reactivity

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with highly reactive oxygen species (ROS). nih.govmdpi.com The generation of these powerful oxidants, most notably the hydroxyl radical (•OH), is a hallmark of AOPs. omu.edu.tr

The degradation of persistent organic pollutants is a significant environmental challenge. AOPs offer a promising solution by transforming these complex molecules into simpler, less harmful substances, and ultimately to carbon dioxide and water. nih.gov The efficacy of AOPs hinges on the generation of a sufficient concentration of ROS. Common ROS include the hydroxyl radical (•OH), superoxide radical (•O₂⁻), and hydrogen peroxide (H₂O₂). researchgate.netnih.govnih.gov These species are highly reactive and non-selective, allowing them to attack a wide range of organic pollutants. omu.edu.tr

The generation of ROS can be initiated through various means, including photochemical methods (e.g., UV/H₂O₂), Fenton-based processes (Fe²⁺/H₂O₂), and catalytic systems involving transition metals. mdpi.comnih.gov In the context of rhenium, the interaction of rhenium peroxo species with water or other molecules could potentially lead to the formation of ROS. The catalytic cycle might involve the redox activity of the rhenium center, facilitating the decomposition of peroxides or the activation of molecular oxygen to generate these highly reactive species. However, specific studies detailing the generation of ROS by rhenium peroxo complexes for the degradation of pollutants are an area that requires further investigation.

Catalytic AOPs can be broadly categorized into homogeneous and heterogeneous systems. nih.gov In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically dissolved in the aqueous solution. nih.gov This often leads to high catalytic activity due to the excellent contact between the catalyst and the pollutants. However, a significant drawback of homogeneous systems is the difficulty in separating the catalyst from the treated water, which can lead to secondary pollution and loss of the catalyst. mdpi.com

In contrast, heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, usually a solid catalyst in a liquid effluent. mdpi.comnih.gov The primary advantage of heterogeneous systems is the ease of catalyst recovery and reuse, which is more economically and environmentally sustainable. mdpi.com Rhenium-based heterogeneous catalysts, for instance, could be developed by immobilizing rhenium complexes on solid supports such as polymers or inorganic oxides. mdpi.com Such supported catalysts could offer the benefits of both high reactivity and ease of separation. The design of effective heterogeneous catalysts focuses on maximizing the active surface area and ensuring the stability of the catalytic species under the reaction conditions. The choice between a homogeneous and a heterogeneous system depends on various factors, including the nature of the pollutant, the required treatment efficiency, and economic considerations. nih.gov

Electrochemical Catalysis for Dioxygen Reduction and Hydrogen Peroxide Production

The electrochemical synthesis of hydrogen peroxide (H₂O₂) via the two-electron (2e⁻) reduction of molecular oxygen (O₂) is an attractive alternative to the traditional, energy-intensive anthraquinone process. nih.gov This method allows for the on-site production of H₂O₂ under ambient conditions, using only water, air, and electricity. nih.gov The development of efficient and selective electrocatalysts is crucial for the viability of this technology. nih.gov

The electrochemical reduction of oxygen can proceed through either a four-electron pathway to produce water or a two-electron pathway to yield hydrogen peroxide. The selectivity towards H₂O₂ is a key challenge in catalyst design. The mechanism of oxygen reduction often involves proton-coupled electron transfer (PCET) steps, where the transfer of an electron and a proton occur in a concerted or stepwise manner. acs.orgnih.gov Understanding and controlling these PCET pathways is fundamental to designing catalysts that favor the 2e⁻ reduction to H₂O₂. princeton.edu

In a typical PCET process for H₂O₂ production, an oxygen molecule is first adsorbed onto the catalyst surface. This is followed by a concerted or sequential transfer of a proton and an electron to form an adsorbed OOH* intermediate. A subsequent PCET step then leads to the formation of H₂O₂ which desorbs from the catalyst surface. The binding energy of the OOH* intermediate to the catalyst surface is a critical descriptor for selectivity; a binding that is too strong favors the subsequent reduction to water, while a binding that is too weak leads to poor activity. nih.gov

The rational design of electrocatalysts for selective H₂O₂ production involves several key strategies. researchgate.net One important principle is the creation of catalytic sites that optimize the binding energy of the OOH* intermediate. nih.gov This can be achieved by tuning the electronic structure of the catalyst material, for example, through alloying, creating defects, or using specific support materials. nih.gov

For rhenium-based electrocatalysts, several design considerations are relevant. Rhenium's versatile oxidation states could be leveraged to facilitate the electron transfer steps in the oxygen reduction reaction. The catalyst's morphology and surface structure also play a crucial role. For instance, creating highly dispersed rhenium active sites on a conductive support can enhance the catalytic activity and selectivity. mdpi.com Furthermore, the interaction between the rhenium species and the support material can influence the electronic properties of the active sites. While rhenium-based materials have been explored for electrocatalytic applications such as water splitting, their specific application and the role of rhenium peroxo intermediates in the selective electrochemical production of hydrogen peroxide is an emerging area of research. nih.govacs.orgresearchgate.net

Table 2: Key Parameters in the Design of Electrocatalysts for H₂O₂ Production

Design PrincipleDescriptionDesired OutcomeReference
Electronic Structure Tuning Modifying the electronic properties of the catalyst through alloying, doping, or strain.Optimized binding of the *OOH intermediate, favoring the 2e⁻ pathway. nih.gov
Active Site Isolation Creating isolated single-atom or nanoparticle active sites on a support material.Preventing the O-O bond cleavage required for the 4e⁻ reduction to water. nih.gov
Surface Engineering Controlling the surface morphology and defect density of the catalyst.Increasing the number of active sites and enhancing mass transport. researchgate.net
Support Effects Utilizing the interaction between the catalyst and the support material.Modifying the electronic structure of the active sites and improving stability. mdpi.com

Understanding the Stability and Transformation Pathways of Rhenium Peroxo Species

Decomposition Mechanisms Under Various Reaction Conditions

The decomposition of rhenium peroxo complexes is a key aspect of their chemistry, impacting their catalytic lifetime and selectivity. While specific mechanistic studies on "rhenium dioxide peroxide" are not extensively detailed in the literature, the decomposition pathways can be inferred from studies of related and well-characterized high-valent rhenium peroxo compounds, such as those derived from methyltrioxorhenium(VII) (MTO).

The presence of low-valent rhenium species can autocatalytically accelerate the decomposition of high-valent peroxo complexes tum.de. This underscores the importance of maintaining the rhenium in its active, high-oxidation state during catalysis. The decomposition can also proceed through disproportionation, particularly at elevated temperatures. For instance, rhenium dioxide (ReO₂) itself undergoes disproportionation to rhenium(VII) oxide (Re₂O₇) and elemental rhenium at high temperatures wikipedia.org. While this is not a peroxo species, it highlights the redox chemistry of rhenium oxides that can be relevant to the stability of their peroxo derivatives.

Photochemical decomposition represents another pathway for the transformation of rhenium complexes. Rhenium(I) carbonyl complexes, for example, are known to undergo photochemical ligand substitution, which can be a desired reaction in some applications but an unwanted decomposition pathway in others chimia.chnih.gov. While these are not peroxo species, the principles of photo-induced ligand dissociation and redox changes could be applicable to rhenium peroxo complexes, especially those with organic ligands that can be photosensitive.

The table below summarizes potential decomposition pathways for rhenium peroxo species based on studies of related compounds.

Decomposition PathwayInitiatorKey Intermediates/ProductsInfluencing Factors
O-O Bond Cleavage Thermal, PhotochemicalRhenium-oxo species, radical speciesTemperature, light intensity, presence of radical scavengers
Autocatalytic Decomposition Low-valent Rhenium SpeciesLower oxidation state rhenium oxidesPurity of the catalyst, presence of reducing agents
Disproportionation High TemperatureHigher and lower oxidation state rhenium speciesTemperature, atmosphere
Ligand Dissociation/Decomposition Thermal, PhotochemicalRhenium species with modified coordination spheresNature of the ligand, solvent, light wavelength

Influence of Solvent Systems on Peroxo Complex Integrity

Studies on rhenium(IV) complexes have shown that the presence and nature of solvent molecules in the crystal lattice can drastically modify the magnetic properties of the complex mdpi.com. This indicates a direct interaction between the solvent and the coordination sphere of the rhenium ion, which can be expected to influence the stability of more reactive species like peroxo complexes. For instance, coordinating solvents can potentially compete with the peroxo ligand for coordination sites on the rhenium center, leading to dissociation and loss of activity.

The polarity of the solvent is another important factor. In nonpolar solvents, the aggregation of polar rhenium complexes might occur, which can affect their reactivity. Conversely, polar and protic solvents can interact with the peroxo ligand through hydrogen bonding, which could either stabilize the complex or facilitate its decomposition, for example, by promoting protonation of the peroxo group. In the context of epoxidation catalysis using MTO and hydrogen peroxide, the choice of solvent is critical for achieving high yields and selectivities. The use of bis(trimethylsilyl) peroxide as an oxidant in nearly anhydrous conditions has been shown to preserve sensitive peroxorhenium species and enhance catalytic turnover, highlighting the detrimental effect that water can have in some systems organic-chemistry.org.

The following table outlines the potential effects of different solvent types on the integrity of rhenium peroxo complexes.

Solvent TypePotential Effects on Peroxo Complex Integrity
Protic Solvents (e.g., water, alcohols) Can form hydrogen bonds with the peroxo ligand, potentially leading to stabilization or accelerated decomposition. May facilitate protonolysis of metal-ligand bonds.
Aprotic Polar Solvents (e.g., acetonitrile, DMF) Can coordinate to the metal center, potentially displacing other ligands. Can influence the electronic properties of the complex.
Aprotic Nonpolar Solvents (e.g., hexane, toluene) Minimize solvent-complex interactions, but may lead to solubility issues and aggregation of polar complexes.
Coordinating Solvents (e.g., pyridine) Can act as ligands, modifying the catalytic activity and stability of the complex. Can buffer acidic species that might promote decomposition organic-chemistry.org.

Pathways for Rhenium Cycle Regeneration in Catalytic Cycles

In catalytic applications, the regeneration of the active rhenium species is essential for a continuous and efficient process. For oxidations utilizing hydrogen peroxide, a rhenium catalyst, often in the form of an oxide or an organometallic compound, is converted into one or more active peroxo species in situ. After the peroxo complex transfers an oxygen atom to the substrate (e.g., in an epoxidation reaction), the resulting rhenium species must be efficiently converted back into the active peroxo form to complete the catalytic cycle.

The regeneration pathway typically involves the reaction of the reduced form of the rhenium catalyst with the oxidant, such as hydrogen peroxide. For example, in olefin epoxidation catalyzed by inorganic oxorhenium derivatives like Re₂O₇, the catalytic cycle involves the formation of peroxorhenium species which then act as the oxygen transfer agents. The controlled release of hydrogen peroxide is crucial to maintain the integrity of these sensitive species and allow for catalytic turnover organic-chemistry.org.

The general steps for the regeneration of a rhenium catalyst in a peroxide-based oxidation can be summarized as follows:

Formation of the Active Peroxo Species: The initial rhenium precursor (e.g., Re₂O₇, MTO) reacts with hydrogen peroxide to form a rhenium peroxo or bis(peroxo) complex. This is often the rate-determining step in the catalytic cycle researchgate.net.

Oxygen Transfer: The rhenium peroxo complex transfers an oxygen atom to the substrate, leading to the desired oxidized product and a reduced form of the rhenium catalyst (typically a rhenium oxo species).

Catalyst Regeneration: The reduced rhenium oxo species reacts with another molecule of hydrogen peroxide to regenerate the active peroxo complex, releasing a molecule of water.

This cycle is depicted in the following schematic representation for a generic rhenium oxide catalyst:

Re(VII)O₃(OH) + H₂O₂ ⇌ Re(VII)O₂(O₂)(OH) + H₂O (Formation of peroxo species) Re(VII)O₂(O₂)(OH) + Substrate → Re(VII)O₃(OH) + Substrate-O (Oxygen transfer and regeneration)

Emerging Research Directions and Future Perspectives in Rhenium Peroxo Chemistry

Development of Novel Synthetic Routes to Access Undiscovered Rhenium Peroxo Species

The discovery of novel rhenium peroxo species with unique reactivity hinges on the development of innovative synthetic methodologies. Current strategies often involve the reaction of high-valent rhenium-oxo precursors with a peroxide source. researchgate.netchemicalforums.com However, future research is directed towards more sophisticated and controlled synthetic routes to access a wider diversity of structures.

Key future directions in synthesis include:

Ligand-Directed Synthesis: The systematic design of organic ligands will be crucial in stabilizing new rhenium peroxo complexes and tuning their electronic and steric properties. Research into ligands that can support different coordination geometries and rhenium oxidation states will open pathways to previously inaccessible species.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis represents a mild and efficient method for generating highly reactive intermediates. hilarispublisher.com This approach could enable the formation of novel rhenium peroxo species under conditions that are incompatible with traditional thermal methods, potentially leading to complexes with unprecedented structures and reactivity. hilarispublisher.com

Electrochemical Synthesis: Electrochemical methods offer precise control over the oxidation state of the rhenium center. This technique can be used to generate reactive rhenium precursors in situ, which can then be trapped by peroxide sources to form new peroxo complexes. This approach allows for the exploration of species that may be unstable or difficult to isolate using conventional chemical reductants or oxidants.

One-Pot and Tandem Reactions: Designing efficient one-pot syntheses where a rhenium precursor, a ligand, and a peroxide source react in a single step can streamline the discovery process. nih.gov This approach, combined with high-throughput screening, could accelerate the identification of new catalytically active species.

Synthetic StrategyDescriptionPotential Advantages
Ligand-Directed Synthesis Use of tailored organic ligands to stabilize and control the properties of the rhenium peroxo center.Enhanced stability, tunable reactivity, access to new coordination geometries.
Photoredox Catalysis Utilization of visible light to generate reactive rhenium intermediates for subsequent reaction with peroxides.Mild reaction conditions, high selectivity, access to unique reactive species. hilarispublisher.com
Electrochemical Synthesis Precise control over the rhenium oxidation state via an applied potential to generate precursors for peroxo complex formation.High degree of control, generation of highly reactive species, avoidance of chemical oxidants/reductants.
One-Pot Reactions Combining multiple synthetic steps into a single procedure to improve efficiency.Increased efficiency, reduced waste, potential for high-throughput discovery. nih.gov

Integration of Rhenium Peroxo Catalysis with Sustainable Chemical Technologies

A major thrust of future research is the alignment of rhenium peroxo catalysis with the principles of green chemistry. This involves developing catalytic systems that are environmentally benign, economically viable, and utilize renewable resources. Rhenium's versatility and oxophilic nature make it well-suited for such applications. rsc.org

Future research in this area will likely focus on:

Biomass Conversion: Rhenium-based catalysts have already shown promise in the conversion of lignocellulosic biomass into valuable chemicals and fuels. rsc.org Future work will likely explore the use of rhenium peroxo species for the selective oxidation of biomass-derived platform molecules, aiming to produce high-value chemicals with minimal waste.

Use of Green Oxidants: A key advantage of many rhenium-catalyzed oxidations is their ability to use environmentally friendly oxidants like hydrogen peroxide, where the only byproduct is water. chemicalforums.comacs.org Continued research will focus on expanding the scope of substrates that can be oxidized using these green systems and improving catalyst stability and longevity under these conditions.

Water Oxidation: The development of robust catalysts for water oxidation is essential for producing green hydrogen from water splitting. nih.gov While ruthenium and iridium oxides are heavily studied, exploring rhenium peroxo complexes as potential catalysts or co-catalysts in this reaction could offer new avenues, given rhenium's wide range of accessible oxidation states. rsc.orgresearchgate.net

Sustainable Technology ApplicationRole of Rhenium Peroxo CatalysisFuture Research Goal
Biomass Valorization Selective oxidation of biomass-derived molecules to produce value-added chemicals. rsc.orgDevelop catalysts with higher selectivity and stability for converting raw lignocellulose.
Green Oxidation Reactions Catalyzing oxidations using hydrogen peroxide, minimizing waste. acs.orgExpand substrate scope and improve catalyst turnover numbers and frequencies.
Catalyst Recycling Immobilization on solid supports to enable easy separation and reuse.Design robust supported catalysts that resist leaching and deactivation over multiple cycles.
Water Splitting Potential application as catalysts for the oxygen evolution reaction (OER). nih.govInvestigate the activity and stability of novel rhenium peroxo species under OER conditions.

Advanced In Situ Spectroscopic Monitoring of Rhenium Peroxo Reaction Intermediates

A deep understanding of catalytic mechanisms is fundamental to the rational design of improved catalysts. Identifying the transient intermediates that form during a catalytic cycle is often challenging but crucial. The application of advanced in situ and operando spectroscopic techniques is set to revolutionize our understanding of rhenium peroxo-mediated reactions. rsc.orgtue.nl

Techniques that will be pivotal in this research area include:

In Situ X-ray Photoelectron Spectroscopy (XPS): Near-ambient-pressure XPS (NAP-XPS) allows for the direct observation of the chemical states of rhenium on a catalyst surface under reaction conditions. mpg.desemanticscholar.orgresearchgate.net This technique can provide invaluable information on how the oxidation state of rhenium changes during the catalytic cycle, helping to identify the active species. mpg.de

Operando X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for probing the local coordination environment and oxidation state of the rhenium center as the reaction proceeds. tue.nl This technique can help to elucidate the structure of transient peroxo intermediates that are key to the catalytic process.

In Situ Raman and Infrared (IR) Spectroscopy: Vibrational spectroscopy techniques can identify the characteristic stretching frequencies of Re=O and O-O bonds in oxo and peroxo species, respectively. By monitoring the reaction mixture in real-time, these methods can track the formation and consumption of key intermediates.

Spectroscopic TechniqueInformation GainedFuture Application in Rhenium Peroxo Chemistry
In Situ XPS Surface elemental composition and oxidation states. mpg.deresearchgate.netDirectly observing the electronic state of the active Re species during oxidation catalysis.
Operando XAS Local atomic structure, coordination number, and oxidation state. tue.nlCharacterizing the geometry and electronic structure of transient rhenium peroxo intermediates.
In Situ Raman/IR Vibrational modes of functional groups (e.g., Re=O, O-O).Tracking the kinetics of intermediate formation and decay in real-time.

Machine Learning and AI Applications in Rhenium Peroxo Catalyst Design and Predictionresearchgate.net

The traditional trial-and-error approach to catalyst discovery is time-consuming and resource-intensive. researchgate.net The integration of machine learning (ML) and artificial intelligence (AI) offers a paradigm shift, enabling the rapid screening of potential candidates and the prediction of catalytic performance. umich.edusemanticscholar.org While still a nascent field for rhenium complexes specifically, the principles are broadly applicable. acs.orgresearchgate.net

Future applications of AI and ML in this field will include:

High-Throughput Virtual Screening: ML models can be trained on existing computational or experimental data to predict the catalytic activity of vast libraries of hypothetical rhenium peroxo complexes. umich.edu This allows researchers to prioritize the most promising candidates for synthesis and testing.

Descriptor Identification: AI algorithms can analyze datasets of known catalysts to identify the key molecular or electronic properties (descriptors) that correlate with high activity and selectivity. acs.org This knowledge can guide the rational design of new, more effective catalysts.

Predictive Modeling of Reaction Outcomes: ML models can be developed to predict reaction yields and selectivities based on the catalyst structure, substrate, and reaction conditions. researchgate.net This can accelerate the optimization of catalytic processes.

Accelerating Quantum Mechanical Calculations: AI can be used to create surrogate models that approximate the results of computationally expensive density functional theory (DFT) calculations, significantly speeding up the theoretical study of reaction mechanisms and catalyst properties. semanticscholar.org

AI/ML ApplicationDescriptionImpact on Catalyst Development
Virtual Screening Training models to predict the performance of unsynthesized catalyst candidates. umich.eduRapidly identifies promising new catalyst structures, reducing experimental effort.
Descriptor Identification Using algorithms to find correlations between catalyst features and performance. acs.orgProvides fundamental insights for the rational design of next-generation catalysts.
Reaction Optimization Predicting yields and selectivity under various conditions. researchgate.netAccelerates the process of finding optimal reaction conditions for a given catalyst.
AI-Accelerated DFT Building ML models to approximate computationally expensive simulations.Enables faster and more extensive theoretical investigation of catalytic systems.

Exploration of Rhenium Peroxo Species in Multi-Component Catalytic Systems

The performance of a catalyst can often be enhanced by combining it with other materials in a multi-component system. Future research will increasingly focus on designing synergistic systems where rhenium peroxo species work in concert with other components to achieve enhanced catalytic activity, selectivity, or stability.

Promising areas of exploration include:

Bimetallic Catalysts: Combining rhenium with another metal can lead to unique electronic properties and catalytic activities that are not observed for either metal alone. For example, a second metal could facilitate substrate activation or the regeneration of the active rhenium peroxo site.

Catalyst-Support Interactions: The choice of support material can significantly influence the behavior of a heterogeneous rhenium catalyst. Research into "active" supports that participate in the catalytic cycle, for instance, by stabilizing key intermediates or providing additional active sites, is a promising direction.

System TypeMechanism of ActionPotential Advantage
Bimetallic Catalysts Electronic or geometric modification of the active site; bifunctional mechanism.Enhanced activity, improved selectivity, greater stability.
Active Supports Stabilization of active species; participation in the reaction mechanism.Increased catalyst lifetime, novel reaction pathways.
Tandem Catalysis Multiple distinct catalytic cycles operating in one pot.Increased process efficiency, access to complex molecules from simple precursors.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing rhenium dioxide peroxide, and how can its structural integrity be validated?

  • Methodological Answer : this compound can be synthesized by reacting rhenium dioxide (ReO₂) with hydrogen peroxide (H₂O₂) under controlled acidic or alkaline conditions. The reaction should be monitored using in situ UV-Vis spectroscopy to track intermediate formation . Post-synthesis, structural confirmation requires X-ray diffraction (XRD) to verify crystallinity and Raman spectroscopy to identify characteristic Re-O-O vibrational modes (≈800–900 cm⁻¹) . For purity assessment, inductively coupled plasma mass spectrometry (ICP-MS) quantifies Re and O ratios, while thermogravimetric analysis (TGA) detects peroxide decomposition thresholds .

Q. What are the critical stability parameters for handling this compound in laboratory environments?

  • Methodological Answer : Stability depends on storage temperature, light exposure, and container material. Store in amber glass at ≤4°C to minimize radical-induced decomposition . Labeling must include dates of synthesis, opening, and periodic peroxide testing (e.g., iodometric titration) to monitor degradation . Avoid contact with transition metals (e.g., Fe, Cu) to prevent catalytic decomposition. For long-term storage, stabilize with radical inhibitors like hydroquinone (0.1–1% w/w) .

Advanced Research Questions

Q. How can computational models elucidate the electronic structure and catalytic reactivity of this compound?

  • Methodological Answer : Density functional theory (DFT) simulations using software like Gaussian or VASP can predict electronic configurations, bonding interactions (e.g., Re-O-O bond angles), and redox potentials . Compare computed HOMO-LUMO gaps with experimental UV-Vis/NIR spectra to validate models . For catalytic applications (e.g., epoxidation), simulate reaction pathways with transition state analysis to identify rate-limiting steps and compare with kinetic data from gas chromatography (GC) or in situ FTIR .

Q. How can conflicting reports on the oxidation states of rhenium in peroxide complexes be resolved?

  • Methodological Answer : Discrepancies often arise from hydrolysis side reactions or incomplete characterization. Use X-ray photoelectron spectroscopy (XPS) to directly measure Re oxidation states (e.g., Re⁴⁺ in ReO₂ vs. Re⁶⁺ in peroxides) . Complement with titration methods: hydrolyze the compound in dilute NH₄OH, separate ReO₂ (insoluble) and perrhenic acid (soluble), then quantify Re(VII) via ICP-MS . Cross-validate with cyclic voltammetry to identify redox-active species .

Q. What strategies optimize the catalytic efficiency of this compound in photochemical CO₂ reduction?

  • Methodological Answer : Design a photoreactor with controlled wavelength LEDs (e.g., 365 nm for bandgap activation) and monitor CO₂ conversion via gas chromatography (GC) . Modify the ReO₂-peroxide interface with co-catalysts (e.g., TiO₂ nanoparticles) to enhance charge separation. Use operando XAFS (X-ray absorption fine structure) to track Re coordination changes during catalysis . Compare turnover frequencies (TOF) under varying pH and light intensities to identify optimal conditions.

Methodological Notes

  • Literature Review : Use Web of Science and SciFinder to identify precedents for Re-peroxide synthesis, prioritizing articles citing Briscoe et al. (1932) on ReO₂Cl₃ analogs .
  • Safety Protocols : Follow EH&S guidelines for peroxide-forming chemicals, including quarterly testing and disposal via neutralization with FeSO₄ .
  • Data Reproducibility : Archive raw spectral data and computational inputs in FAIR-compliant repositories (e.g., Zenodo) to ensure transparency .

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